molecular formula C10H10N4O4S2 B2600548 2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid CAS No. 294853-56-8

2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid

Cat. No.: B2600548
CAS No.: 294853-56-8
M. Wt: 314.33
InChI Key: KTWRARWYLOWPTI-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a sulfanylacetic acid moiety and at the 5-position with a 3,5-dimethyl-4-isoxazolyl carbonylamino group. Its synthesis involves two key steps: (1) heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-R-carbonylamino-1,3,4-thiadiazol-2-thioles, followed by (2) S-alkylation with chloroacetic acid derivatives . The compound exhibits solubility in polar organic solvents (e.g., ethanol, DMF) but is insoluble in water, a characteristic common to its structural analogs . Computational predictions using the PASS program suggest antiproliferative and anticonvulsant activities, aligning with the broader pharmacological profile of 1,3,4-thiadiazole derivatives .

Properties

IUPAC Name

2-[[5-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4S2/c1-4-7(5(2)18-14-4)8(17)11-9-12-13-10(20-9)19-3-6(15)16/h3H2,1-2H3,(H,15,16)(H,11,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWRARWYLOWPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=NN=C(S2)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid typically involves multi-step reactionsThe reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to enhance yield and purity while minimizing the use of hazardous reagents. Metal-free synthetic routes are also being explored to reduce environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effect .

Comparison with Similar Compounds

Key Observations :

  • Isoxazole vs. Phenyl Substituents : The 3,5-dimethyl-isoxazole group in the target compound may enhance metabolic stability compared to phenyl derivatives, as methyl groups on heterocycles often reduce oxidative degradation .
  • Thiadiazole vs.
  • Alkylating Agents: Use of chloroacetic acid derivatives in S-alkylation introduces a polar sulfanylacetic acid group, enhancing water solubility relative to non-polar alkyl chains (e.g., ethyl or propyl groups) .

Biological Activity

The compound 2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is a complex organic molecule characterized by its unique structural features, including a thiadiazole ring and an isoxazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N3O4SC_{14}H_{17}N_{3}O_{4}S with a molecular weight of approximately 323.37 g/mol. Its structure can be dissected into several functional groups that contribute to its biological activity:

  • Thiadiazole Ring : Known for various pharmacological properties.
  • Isoxazole Moiety : Often associated with neuroprotective effects and potential anticancer activity.
  • Acetic Acid Derivative : Enhances solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and isoxazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundActivity TypeMIC (µg/mL)
2-[(5-{...})]Antibacterial0.5
Thiadiazole DerivativeAntifungal1.0
Isoxazole AnalogAntiviral0.25

Anticancer Activity

The anticancer potential of the compound has been explored in various studies. The presence of both the thiadiazole and isoxazole rings is believed to enhance its efficacy against cancer cell lines.

  • Case Study : A study evaluating the cytotoxic effects of similar compounds on human breast cancer cells (MCF-7) revealed that the compound induced apoptosis at concentrations as low as 10 µM, significantly inhibiting cell proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokine production in vitro.

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication in cancer cells.
  • Cytokine Modulation : The modulation of cytokine release may contribute to its anti-inflammatory effects.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. For example:

  • Synthesis of Thiadiazole Derivatives : Researchers have developed new derivatives that showed improved solubility and bioavailability compared to the parent compound.
Derivative NameBiological ActivityIC50 (µM)
Thiadiazole-AAnticancer5.0
Thiadiazole-BAntimicrobial2.5

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